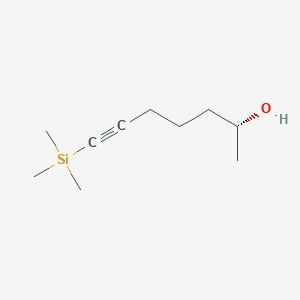
(R)-7-(Trimethylsilyl)hept-6-yn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-7-trimethylsilylhept-6-yn-2-ol is an organic compound that features a trimethylsilyl group attached to a hept-6-yn-2-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-7-trimethylsilylhept-6-yn-2-ol typically involves the introduction of the trimethylsilyl group to a hept-6-yn-2-ol precursor. One common method involves the reaction of hept-6-yn-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In an industrial setting, the production of (2R)-7-trimethylsilylhept-6-yn-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(2R)-7-trimethylsilylhept-6-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2R)-7-trimethylsilylhept-6-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2R)-7-trimethylsilylhept-6-yn-2-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved can vary based on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
(2R)-7-trimethylsilylhept-6-yn-2-ol: Unique due to the presence of both a trimethylsilyl group and an alkyne group.
Hept-6-yn-2-ol: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
Trimethylsilylacetylene: Contains a trimethylsilyl group but lacks the hydroxyl group, limiting its applications in oxidation reactions.
Uniqueness
(2R)-7-trimethylsilylhept-6-yn-2-ol stands out due to its dual functionality, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C10H20OSi |
|---|---|
分子量 |
184.35 g/mol |
IUPAC 名称 |
(2R)-7-trimethylsilylhept-6-yn-2-ol |
InChI |
InChI=1S/C10H20OSi/c1-10(11)8-6-5-7-9-12(2,3)4/h10-11H,5-6,8H2,1-4H3/t10-/m1/s1 |
InChI 键 |
JPUNKAMJCLYLOS-SNVBAGLBSA-N |
手性 SMILES |
C[C@H](CCCC#C[Si](C)(C)C)O |
规范 SMILES |
CC(CCCC#C[Si](C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


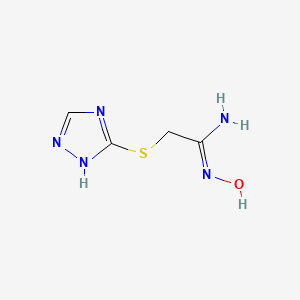
![2-({4-[(4-benzylpiperidin-1-yl)carbonyl]benzyl}sulfanyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14799738.png)
![((2E)-2-{(2E)-[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B14799739.png)
![N-(2-chlorophenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14799744.png)
![ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate](/img/structure/B14799746.png)
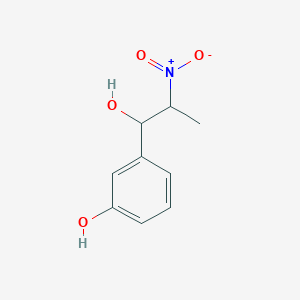
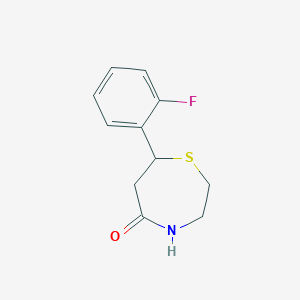
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14799755.png)
![Tert-butyl (2R)-4,4-difluoro-2-[(methylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14799776.png)
![2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B14799777.png)
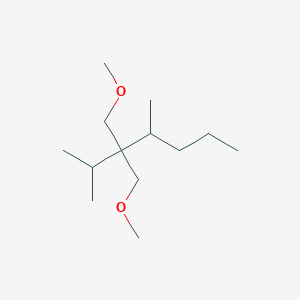

![3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile](/img/structure/B14799802.png)
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)-](/img/structure/B14799822.png)
